2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide
Description
The compound 2-[(1H-indol-3-ylacetyl)amino]-N-(2-methylphenyl)-2-phenylacetamide features a hybrid structure combining an indole core, a phenylacetamide backbone, and a 2-methylphenyl substituent. Indole derivatives are widely studied for their biological relevance, particularly in drug discovery targeting serotonin receptors, kinases, and antimicrobial pathways . The phenylacetamide moiety enhances structural rigidity and may influence binding affinity through hydrophobic interactions.
Properties
Molecular Formula |
C25H23N3O2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]-N-(2-methylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C25H23N3O2/c1-17-9-5-7-13-21(17)27-25(30)24(18-10-3-2-4-11-18)28-23(29)15-19-16-26-22-14-8-6-12-20(19)22/h2-14,16,24,26H,15H2,1H3,(H,27,30)(H,28,29) |
InChI Key |
IRSMNUBGVQEENB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Subsequent steps include acylation and amination reactions to introduce the acetamido and phenylacetamide groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(1H-Indol-3-yl)acetamido]-N-(2-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, influencing cellular processes such as apoptosis and cell proliferation . The compound’s effects are mediated through pathways involving caspases and poly ADP-ribose polymerase (PARP), which play roles in cell death and DNA repair .
Comparison with Similar Compounds
2-(1H-Indol-3-yl)-N-phenylacetamide (Compound 1)
- Structure : Simplifies the target compound by removing the phenyl group at the acetamide’s α-position and replacing the 2-methylphenyl with a phenyl group.
- Key Differences :
- Lacks the α-phenyl group, reducing steric bulk and possibly decreasing binding specificity.
- The phenyl substituent (vs. 2-methylphenyl) alters electron density and hydrophobic interactions.
- Implications : Simpler analogs like this are often used as baseline structures in structure-activity relationship (SAR) studies to evaluate the necessity of additional substituents .
2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
- Structure: Replaces the acetyl amino group with a hydrazino linker and introduces an oxoacetamide group.
- Key Differences: The hydrazine linker may enhance hydrogen-bonding capacity but reduce metabolic stability.
- Implications: The E-configuration of the hydrazino group could influence geometric compatibility with target proteins.
2-[(1H-Indol-3-ylacetyl)amino]-N-(4-methoxyphenyl)-2-phenylacetamide
- Structure : Substitutes the 2-methylphenyl group with a 4-methoxyphenyl moiety.
- Key Differences :
- Implications : Methoxy-substituted analogs are often explored to balance solubility and target engagement.
2-[2-(Acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide
- Structure : Features an oxoacetamide group and an ethyl linker between the indole and acetamide.
- The ethyl linker increases conformational flexibility, which may reduce binding affinity compared to rigid structures .
- Implications : Such modifications are critical in optimizing pharmacokinetic properties like half-life and clearance.
N-[(2-Hydroxy-1H-indol-3-yl)imino]-2-naphthalen-1-ylacetamide
- Structure: Replaces the phenyl group with a naphthalene system and introduces a hydroxyimino group on the indole.
- Key Differences :
N-(2-Bromophenyl)-2-[furan-2-ylmethyl-[(2-methylphenyl)carbamothioyl]amino]acetamide
- Structure : Incorporates a bromine atom on the phenyl ring and a carbamothioyl-furan moiety.
- Key Differences :
- Implications : Halogenation is a common strategy to improve binding affinity and metabolic stability.
Discussion of Substituent Effects
- Electron-Donating Groups (e.g., Methoxy) : Increase solubility and alter electronic profiles but may reduce membrane permeability .
- Halogenation (e.g., Bromine) : Enhances binding via halogen bonding and improves metabolic stability but increases molecular weight .
- Rigid vs. Flexible Linkers: Rigid structures (e.g., acetyl amino) favor target selectivity, while flexible linkers (e.g., ethyl) improve pharmacokinetics at the cost of affinity .
- Aromatic Systems : Larger aromatic groups (e.g., naphthalene) enhance stacking interactions but compromise solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
